Urea, 1-(p-chlorophenyl)-3-(2,3-dihydro-3-oxothiazolo(3,2-a)benzimidazol-2-yl)-2-thio-, monohydrochloride

Description

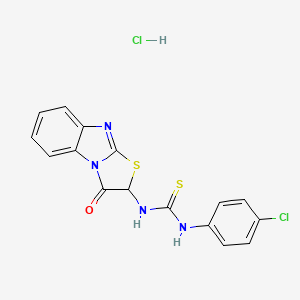

This compound is a thiourea derivative featuring a p-chlorophenyl substituent at position 1, a 2,3-dihydro-3-oxothiazolo(3,2-a)benzimidazole heterocycle at position 3, and a thio-urea backbone stabilized as a monohydrochloride salt.

Properties

CAS No. |

29082-17-5 |

|---|---|

Molecular Formula |

C16H12Cl2N4OS2 |

Molecular Weight |

411.3 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)thiourea;hydrochloride |

InChI |

InChI=1S/C16H11ClN4OS2.ClH/c17-9-5-7-10(8-6-9)18-15(23)20-13-14(22)21-12-4-2-1-3-11(12)19-16(21)24-13;/h1-8,13H,(H2,18,20,23);1H |

InChI Key |

FGJQIBNFIWQAIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(S3)NC(=S)NC4=CC=C(C=C4)Cl.Cl |

Origin of Product |

United States |

Biological Activity

Urea, 1-(p-chlorophenyl)-3-(2,3-dihydro-3-oxothiazolo(3,2-a)benzimidazol-2-yl)-2-thio-, monohydrochloride is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the chemical formula C₁₆H₁₂ClN₄OS₂ and is characterized by a urea moiety substituted with a p-chlorophenyl group and a thiazole-benzimidazole derivative. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus : MIC of 31.25 to 62.5 µg/mL

- Escherichia coli : MIC of 31.25 to 62.5 µg/mL

- Mycobacterium tuberculosis H37Rv : MIC of 40 µg/mL

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

Research indicates that urea derivatives play a significant role in anticancer therapies. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines:

- IC50 Values :

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymatic pathways critical for bacterial survival.

- Binding Affinity : Interaction studies indicate that the compound may bind to enzymes or receptors associated with bacterial metabolism.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(m-bromophenyl)-3-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)thiourea | Similar urea structure | Antimicrobial |

| 1-(p-fluorophenyl)-3-(thiazolo[4,5-b]pyridine)thiourea | Contains thiazole and phenyl groups | Anticancer |

| 1-(p-nitrophenyl)-3-(thiazolo[5,4-b]pyridine)thiourea | Contains nitro substitution | Antibacterial |

The unique p-chlorophenyl substitution in the compound of interest may enhance its potency against specific microbial strains compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of urea derivatives:

- Antimicrobial Studies : A study demonstrated that urea derivatives exhibit strong antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values significantly lower than traditional antibiotics .

- Anticancer Research : Another research effort highlighted the potential of urea derivatives as anticancer agents through their ability to inhibit cancer cell proliferation effectively .

Comparison with Similar Compounds

Structural Analogues in PubChem ()

A closely related compound, Urea, 1-(2,3-dihydro-3-oxothiazolo(3,2-a)benzimidazol-2-yl)-2-thio-3-p-tolyl-, monohydrochloride, differs only in the aryl substituent (p-tolyl vs. p-chlorophenyl). The p-tolyl group (methyl substitution) reduces electronegativity compared to the p-chlorophenyl group, which may alter binding affinity in biological targets. For instance, electron-withdrawing chlorine substituents often enhance interactions with electron-rich enzyme active sites, whereas methyl groups contribute steric bulk without significant electronic effects .

Quinazolinone-Based Urea Derivatives ()

The compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea (SS-02) shares a urea backbone but replaces the thiazolo-benzimidazole with a quinazolinone heterocycle. Key differences include:

- Quinazolinone systems are planar and aromatic, favoring π-π stacking interactions.

- The trifluoromethyl group in SS-02 introduces strong electron-withdrawing effects and metabolic stability.

- Spectroscopic data (IR: 3340 cm⁻¹ for N–H stretch; NMR: δ 11.86 ppm for urea NH) confirm hydrogen-bonding capacity, similar to the target compound .

Thiourea Derivatives in Agrochemicals ()

1-(2,6-Dichlorobenzoyl)-3-(3-methoxyphenyl)thiourea exemplifies thioureas with dual aromatic systems. Structural analysis reveals:

- Intramolecular N–H⋯O hydrogen bonds stabilize the thiourea conformation.

- The 2,6-dichlorobenzoyl group enhances herbicidal activity by interacting with plant enzyme targets.

Thiadiazole Ureas ()

Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- features a thiadiazole ring instead of benzimidazole. This highlights how heterocycle choice impacts pharmacokinetics .

Research Findings and Implications

- Electronic Effects : Chlorine substituents (e.g., p-chlorophenyl) enhance electrophilicity and target binding compared to alkyl groups (e.g., p-tolyl) .

- Heterocycle Influence: Thiazolo-benzimidazole systems offer rigidity and hydrogen-bonding sites, whereas quinazolinones enable π-π stacking. These differences dictate applications in medicinal (anticancer) vs. agrochemical (herbicidal) contexts .

- Salt Forms : The hydrochloride salt in the target compound improves solubility, a critical factor for bioavailability compared to neutral thioureas .

Preparation Methods

Synthesis of Thiourea/Urea Precursors

Step 1: Formation of Urea/Thiourea Intermediate

Aromatic amines such as p-chloroaniline are reacted with isocyanates or isothiocyanates under reflux conditions in solvents like acetone. The reaction typically proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate/isothiocyanate, forming the urea or thiourea linkage.

$$

\text{p-chloroaniline} + \text{isocyanate/isothiocyanate} \xrightarrow{\text{reflux, acetone}} \text{Urea/Thiourea intermediate}

$$-

- Temperature: Reflux (~56°C for acetone)

- Time: Several hours (typically 4-8 hours)

- Molar ratio: 1:1 equimolar

Purification: The crude product is often purified by recrystallization from solvents such as acetonitrile or ethanol.

Cyclization to Form Thiazolo-Benzimidazole Ring System

Step 2: Cyclization via Thiocarbohydrazide Reaction

The urea/thiourea intermediate is reacted with thiocarbohydrazide in an oil bath at elevated temperatures (130–140 °C) to induce cyclization, forming the fused thiazolo-benzimidazole heterocyclic system.

$$

\text{Urea/Thiourea intermediate} + \text{Thiocarbohydrazide} \xrightarrow{130-140^\circ C} \text{Thiazolo-benzimidazole derivative}

$$Mechanism: The thiocarbohydrazide acts as a bifunctional nucleophile, attacking electrophilic centers in the intermediate, facilitating ring closure and formation of the thiazolo ring fused to the benzimidazole.

Yields: This step typically affords yields ranging from 45% to 83%, depending on substituents and reaction conditions.

Formation of Monohydrochloride Salt

Step 3: Salt Formation

The final compound is converted to its monohydrochloride salt by treatment with hydrochloric acid. This process enhances compound stability and water solubility, which is critical for biological testing and pharmaceutical applications.

$$

\text{Thiazolo-benzimidazole derivative} + \text{HCl} \rightarrow \text{Monohydrochloride salt}

$$Conditions: Mild acidification, often in ethanol or aqueous solution, followed by isolation of the salt by filtration or crystallization.

Summary Table of Preparation Parameters for Related Compounds

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Urea/Thiourea formation | Aromatic amine + isocyanate/isothiocyanate, reflux in acetone | 48–83 | Equimolar amounts, 4–8 h reflux |

| 2 | Cyclization | Reaction with thiocarbohydrazide, 130–140 °C oil bath | 45–83 | Ring closure to form thiazolo-benzimidazole system |

| 3 | Salt formation | Treatment with HCl in ethanol or aqueous medium | Quantitative | For improved stability and solubility |

Analytical Confirmation and Purity Assessment

The structures of synthesized compounds are confirmed by:

- Elemental analysis

- UV-Vis spectroscopy

- Infrared (IR) spectroscopy

- Proton Nuclear Magnetic Resonance (^1H-NMR)

- Mass spectrometry (MS)

Purity is verified by thin-layer chromatography (TLC) and recrystallization.

Research Findings and Notes on Adaptation for Target Compound

The described methodology, although reported for 1,2,4-triazole containing urea/thiourea derivatives, is applicable to the synthesis of the target compound by substituting appropriate starting materials (p-chlorophenyl amine and corresponding heterocyclic precursors).

The parent compound (1-(3-chlorophenyl)-3-(1-oxo-thiazolo[3,2-a]benzimidazol-2-yl)thiourea) has been documented with similar synthetic approaches, indicating feasibility.

The monohydrochloride salt form improves handling and biological activity assays.

Q & A

Q. What are the recommended synthetic protocols for preparing this urea derivative, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a substituted isocyanate with a heterocyclic amine under controlled conditions. For example:

- Step 1 : React p-chlorophenyl isocyanate with 2-amino-2,3-dihydrothiazolo[3,2-a]benzimidazol-3-one in an inert solvent (e.g., dichloromethane or toluene) .

- Step 2 : Use a base like triethylamine to neutralize HCl byproducts.

- Critical parameters :

- Temperature : Reflux (~110°C for toluene) ensures completion.

- Solvent polarity : Polar aprotic solvents enhance nucleophilic attack on the isocyanate.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield typically ranges 60–75% .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

- Spectroscopy :

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

- Elemental analysis : Validate stoichiometry (e.g., %C, %N).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological or catalytic activity?

SAR strategies focus on modifying:

- Heterocyclic moiety : Replacing the thiazolo-benzimidazole core with triazolo or imidazo analogues alters electron density and binding affinity .

- Substituents :

- Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance stability but may reduce solubility.

- Thioamide vs. amide: The S atom increases lipophilicity, potentially improving membrane permeability .

- Case study : Analogues with benzothiazole groups show 2–5× higher cytotoxicity in cancer cell lines (IC₅₀ = 8–20 µM) .

Q. What experimental designs are optimal for resolving contradictions between in vitro and in vivo efficacy data?

Address discrepancies using:

- Dosage adjustment : Account for pharmacokinetic factors (e.g., bioavailability, metabolic degradation) by testing multiple doses in animal models .

- Tissue-specific assays : Compare compound uptake in target vs. non-target tissues via LC-MS/MS.

- Control variables : Standardize in vitro conditions (e.g., serum-free media) to mimic in vivo environments .

Q. How can computational modeling predict this compound’s metabolic pathways or toxicity?

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

- Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during urea formation .

- Asymmetric catalysis : Employ palladium-catalyzed coupling to control stereochemistry at the thiazolo-benzimidazole moiety .

- Analytical validation : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.